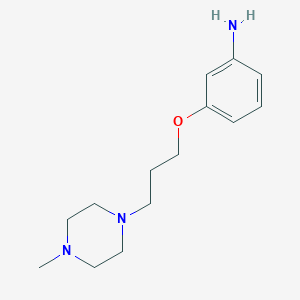

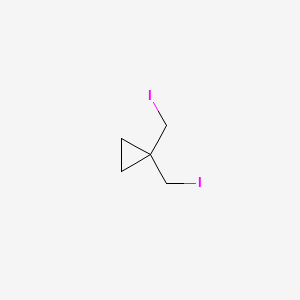

![molecular formula C13H13ClN2O2S B3156749 Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate CAS No. 835632-31-0](/img/structure/B3156749.png)

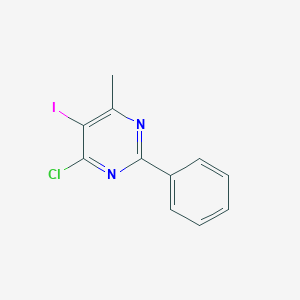

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Overview

Description

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been associated with anticancer activities, specifically against human breast cell line MCF-7 and human colon cancer cell line HCT-15 .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the chlorination of a precursor compound with phosphorus oxychloride and pyridine in toluene . The reaction is kept at reflux for 4 hours .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the IR spectrum shows peaks at 3370.58, 1414.54, 1603.84, and 2946.17 cm^-1 . The 1H NMR spectrum (in Acetone-d6, 400 MHz) shows various peaks corresponding to different types of hydrogen atoms in the molecule . The mass spectrum shows a peak at m/z 366, corresponding to the molecular ion .Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 210-212°C . Its empirical formula is C11H15NO2S . Further analysis of its physical and chemical properties would require additional experimental data.Scientific Research Applications

Microtubule Targeting Agents

This compound has been used in the design and synthesis of microtubule targeting agents . These agents can inhibit cell proliferation and depolymerize microtubules, which are crucial components of the cell’s cytoskeleton . This makes them potential candidates for cancer treatment .

Anticancer Agents

The compound has shown potential as an anticancer agent . It has been found to be potent in cell proliferation assays, showing antiproliferative effects . This could make it a valuable tool in the fight against cancer .

AKT1 Inhibitors

The compound has been identified as a new chemotype of AKT1 inhibitors . AKT1 is a key player in the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in acute myeloid leukemia (AML) patients . Therefore, this compound could potentially be used in the development of new anti-AML agents .

Neuroprotection and Anti-inflammatory Activity

Triazole-pyrimidine hybrids, which could potentially include this compound, have been studied for their neuroprotective and anti-inflammatory activity . This suggests potential applications in the treatment of neurodegenerative diseases .

Antimicrobial Activity

Pyrimidine derivatives, which include this compound, have been found to have antimicrobial activity . This suggests potential applications in the treatment of bacterial infections .

Antioxidant Activity

Pyrimidine derivatives have also been found to have antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases .

Future Directions

The compound shows promise for its anticancer activities, particularly against breast and colon cancer cell lines . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies. Additionally, its potential to circumvent drug resistance mechanisms that diminish the clinical efficacy of other anticancer drugs such as paclitaxel could be explored .

properties

IUPAC Name |

ethyl 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZWICASFZMXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

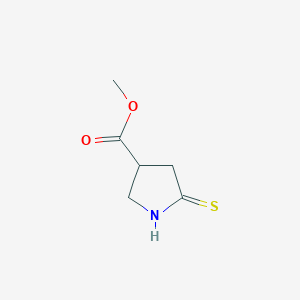

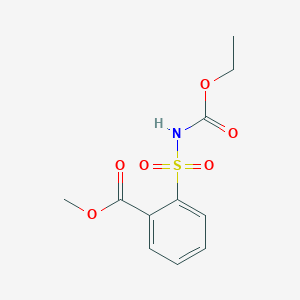

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)

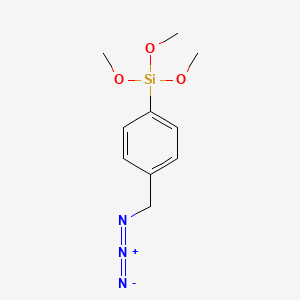

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)